3-(4-Chloro-3-methoxyphenyl)-1H-indene
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Overview
Description
3-(4-Chloro-3-methoxyphenyl)-1H-indene is an organic compound that belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring This compound is characterized by the presence of a chloro and a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-3-methoxyphenyl)-1H-indene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The process is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. The use of boronic acids and palladium catalysts is common in these processes .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where the chloro group can be replaced by other substituents using nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted indenes with various functional groups.
Scientific Research Applications
3-(4-Chloro-3-methoxyphenyl)-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methoxyphenyl)-1H-indene involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
4-Chloro-3-methoxyphenylboronic acid: Shares the chloro and methoxy substituents but differs in the core structure.
1-(4-Chloro-3-methoxyphenyl)ethanone: Similar substituents but with a different functional group and core structure.
Uniqueness: 3-(4-Chloro-3-methoxyphenyl)-1H-indene is unique due to its indene core, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
120083-82-1 |
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Molecular Formula |
C16H13ClO |
Molecular Weight |
256.72 g/mol |
IUPAC Name |
3-(4-chloro-3-methoxyphenyl)-1H-indene |
InChI |
InChI=1S/C16H13ClO/c1-18-16-10-12(7-9-15(16)17)14-8-6-11-4-2-3-5-13(11)14/h2-5,7-10H,6H2,1H3 |
InChI Key |
VMDMRVKGRCJKAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CCC3=CC=CC=C32)Cl |
Origin of Product |
United States |
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